molecular formula C7H10O B13587839 1-Ethynyl-1-(methoxymethyl)cyclopropane

1-Ethynyl-1-(methoxymethyl)cyclopropane

Cat. No.: B13587839
M. Wt: 110.15 g/mol
InChI Key: MYRYSEVPNJYWFA-UHFFFAOYSA-N
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Description

1-Ethynyl-1-(methoxymethyl)cyclopropane is an organic compound with the molecular formula C7H10O It is a cyclopropane derivative, characterized by the presence of an ethynyl group and a methoxymethyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-1-(methoxymethyl)cyclopropane typically involves the cyclopropanation of an appropriate alkyne precursor. One common method is the reaction of an alkyne with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-1-(methoxymethyl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethynyl-1-(methoxymethyl)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-1-(methoxymethyl)cyclopropane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Ethynyl-1-(methoxymethyl)cyclopropane is unique due to the presence of both the ethynyl and methoxymethyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields of research .

Biological Activity

1-Ethynyl-1-(methoxymethyl)cyclopropane is an organic compound characterized by its unique cyclopropane ring structure, which is substituted with an ethynyl group and a methoxymethyl group. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities and reactivity.

Chemical Structure and Properties

  • Molecular Formula : C5_5H6_6O
  • Molecular Weight : 100.13 g/mol
  • Functional Groups : Ethynyl and methoxymethyl

The presence of the ethynyl group enhances the compound's reactivity, while the methoxymethyl group allows for additional functionalization, making it a valuable building block in synthetic chemistry.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structural characteristics often exhibit notable pharmacological properties. Cyclopropane derivatives have been studied for their potential as:

  • Anti-cancer agents
  • Anti-inflammatory drugs
  • Enzyme inhibitors

These activities are attributed to their ability to interact effectively with various biological targets.

The mechanism by which this compound exerts its effects is believed to involve interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the methoxymethyl group can form hydrogen bonds with target molecules. These interactions may modulate the activity of the target molecules, leading to various biological effects.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-EthynylcyclopropaneC5_5H6_6Lacks the methoxymethyl group, making it less functionalized.
1-Methoxy-1-cyclopropeneC5_5H8_8OContains a methoxy group instead of a methoxymethyl group.
2-Ethynyl-2-methylcyclopropaneC7_7H10_{10}Features additional methyl substitution affecting sterics.

The unique combination of ethynyl and methoxymethyl groups in this compound imparts distinct chemical reactivity not commonly found in other cyclopropane derivatives.

Study on Cyclopropane Derivatives

Research has shown that cyclopropane derivatives can exhibit significant anti-cancer properties. For instance, compounds that share structural similarities with this compound have been investigated for their cytotoxic effects against various tumor cell lines. A notable study indicated that certain cyclopropane derivatives inhibited macromolecular synthesis in cultured HeLa cells, suggesting potential applications in cancer therapy .

GPR119 Agonists

Another area of research involves the design of GPR119 agonists that utilize cyclopropane structures. These compounds have demonstrated promising results in preclinical studies for metabolic disorders, indicating that cyclopropanes can play a role in drug development targeting specific receptors .

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. While current literature does not provide extensive data on its specific activities, the structural characteristics suggest potential pharmacological applications. Future research should focus on:

  • Detailed pharmacological studies to elucidate specific biological activities.
  • Investigations into its interactions with various biological targets.
  • Synthesis of derivatives to enhance efficacy and selectivity.

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

1-ethynyl-1-(methoxymethyl)cyclopropane

InChI

InChI=1S/C7H10O/c1-3-7(4-5-7)6-8-2/h1H,4-6H2,2H3

InChI Key

MYRYSEVPNJYWFA-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC1)C#C

Origin of Product

United States

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